molecular formula C14H12FNO2 B14222146 N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide CAS No. 521272-37-7

N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide

Cat. No.: B14222146
CAS No.: 521272-37-7
M. Wt: 245.25 g/mol
InChI Key: YYBBGHWSOOEDKF-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a hydroxyl group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 3-fluoroaniline with 2-hydroxy-5-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzoyl fluoride.

    Reduction: Formation of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzylamine.

    Substitution: Formation of N-(3-Methoxyphenyl)-2-hydroxy-5-methylbenzamide.

Scientific Research Applications

N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)-2-hydroxybenzamide
  • N-(3-Fluorophenyl)-5-methylbenzamide
  • N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide

Uniqueness

N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the fluorine, hydroxyl, and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

521272-37-7

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-hydroxy-5-methylbenzamide

InChI

InChI=1S/C14H12FNO2/c1-9-5-6-13(17)12(7-9)14(18)16-11-4-2-3-10(15)8-11/h2-8,17H,1H3,(H,16,18)

InChI Key

YYBBGHWSOOEDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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